1,3-Benzothiazole-6-carbonyl chloride
Overview
Description
1,3-Benzothiazole-6-carbonyl chloride is a benzothiazole derivative . It has a molecular formula of C8H4ClNOS and a CAS number of 55439-73-1 .
Synthesis Analysis
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways .Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring attached to a carbonyl chloride group .Chemical Reactions Analysis
Benzothiazoles have been synthesized through various reactions including condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide .Scientific Research Applications
Green Chemistry Synthesis
1,3-Benzothiazole-6-carbonyl chloride and its derivatives are pivotal in green chemistry. They are synthesized through environmentally friendly methods, which include the condensation of 2-aminobenzenethiol with various compounds like aldehydes, ketones, acids, and acyl chlorides. These compounds are significant due to their extensive pharmaceutical and biological activities, highlighting the importance of developing sustainable synthetic processes (Gao et al., 2020).
Structural Characterization
The structure of compounds like 1,3-benzothiazole-6-carboxamidinium chloride dihydrate has been intricately studied. The compound forms a complex three-dimensional network through hydrogen bonds, offering insights into the molecular structure and interactions of such compounds (Matković-Čalogović et al., 2003).
Antimicrobial Applications
Benzothiazole derivatives have shown promising antimicrobial properties. For instance, new 2-substituted benzothiazole derivatives were synthesized and demonstrated significant antimicrobial activity, underscoring the potential of this compound derivatives in developing new antimicrobial agents (Rajeeva et al., 2009).
Optical Applications
1,3-Benzothiazole derivatives have been used in creating nonlinear optical chromophores, showcasing their potential in device applications due to their solvatochromic behavior and thermal stability. These properties make them suitable for use in a variety of optical applications (Costa et al., 2006).
Mechanism of Action
Target of Action
1,3-Benzothiazole-6-carbonyl chloride is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The mode of action of this compound involves its interaction with the DprE1 enzyme. The compound binds to the enzyme, inhibiting its function and thereby disrupting the biosynthesis of the cell wall of Mycobacterium tuberculosis . This results in the inhibition of the growth and proliferation of the bacteria.
Biochemical Pathways
The action of this compound affects the biochemical pathway involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the death of the bacteria.
Pharmacokinetics
Benzothiazole derivatives are generally known for their stability and bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This is achieved through the disruption of the cell wall biosynthesis pathway, leading to the death of the bacteria.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound . .
Future Directions
Biochemical Analysis
Biochemical Properties
1,3-Benzothiazole-6-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to their inhibition or activation .
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its effects over time. Studies have shown that the compound remains stable under certain conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of xenobiotics and endogenous compounds. These interactions can affect the overall metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the localization and accumulation of the compound in specific cellular compartments. For instance, it has been found to accumulate in the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization in the endoplasmic reticulum and mitochondria suggests a role in regulating cellular stress responses and energy metabolism .
Properties
IUPAC Name |
1,3-benzothiazole-6-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-8(11)5-1-2-6-7(3-5)12-4-10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQVUZRWHRIRFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480488 | |
Record name | 1,3-BENZOTHIAZOLE-6-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55439-73-1 | |
Record name | 1,3-BENZOTHIAZOLE-6-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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